molecular formula C12H22O4Si2 B13945450 4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- CAS No. 55557-21-6

4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)-

Cat. No.: B13945450
CAS No.: 55557-21-6
M. Wt: 286.47 g/mol
InChI Key: YBZFOZISWWXREG-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyranone ring substituted with trimethylsilyl groups

Properties

CAS No.

55557-21-6

Molecular Formula

C12H22O4Si2

Molecular Weight

286.47 g/mol

IUPAC Name

5-trimethylsilyloxy-2-(trimethylsilyloxymethyl)pyran-4-one

InChI

InChI=1S/C12H22O4Si2/c1-17(2,3)15-8-10-7-11(13)12(9-14-10)16-18(4,5)6/h7,9H,8H2,1-6H3

InChI Key

YBZFOZISWWXREG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC(=O)C(=CO1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound primarily involves the silylation of the hydroxy groups present on the 4H-pyran-4-one scaffold. The two hydroxyl groups at positions 5 and 2 (the latter as a hydroxymethyl substituent) are protected by reaction with trimethylsilyl chloride (TMSCl) or related silylating agents in the presence of a base.

Typical Reagents and Conditions

  • Starting material: The precursor is typically 4H-pyran-4-one substituted with hydroxyl and hydroxymethyl groups at the 5 and 2 positions, respectively.
  • Silylating agent: Trimethylsilyl chloride (TMSCl) is the most common reagent used for introducing the trimethylsilyl protective groups.
  • Base: A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during silylation.
  • Solvent: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of silyl groups.
  • Temperature: The reaction is usually carried out at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.

Representative Procedure

A general procedure adapted from literature involves:

  • Dissolution: The hydroxy-substituted 4H-pyran-4-one is dissolved in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
  • Addition of base: Triethylamine is added to the solution to neutralize the acid formed.
  • Silylation: Trimethylsilyl chloride is added dropwise at 0 °C.
  • Stirring: The reaction mixture is stirred overnight at room temperature to ensure complete silylation.
  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution to neutralize excess reagents.
  • Extraction: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification: The crude product is purified by column chromatography to afford the bis(trimethylsilyl) ether derivative.

This procedure yields the desired compound as a clear oil or solid, depending on the scale and purity.

Optimization and Variations

  • Solvent choice: Switching from DMF to dichloromethane has been shown to improve yields and ease of purification in related silylation reactions.
  • Temperature control: Maintaining low temperatures during addition of TMSCl helps avoid side reactions such as polymerization or decomposition.
  • Use of TMS triflate: In some cases, trimethylsilyl triflate (TMSOTf) is used as a more reactive silylating agent, especially for sterically hindered hydroxyl groups.

Analytical Data and Yield

Parameter Typical Result
Yield Approximately 75–85%
Physical state Clear oil or crystalline solid
Purity (TLC, NMR) >95%
Rf value (silica gel, hexane/ethyl acetate) ~0.5 (varies with solvent system)

The reaction progress is monitored by thin-layer chromatography (TLC), and the product identity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic signals for the trimethylsilyl groups and the pyranone ring.

Supporting Research Findings

  • The silylation of hydroxyl groups on pyranone derivatives is a well-established method to protect sensitive functionalities during multi-step syntheses.
  • The use of TMS protective groups facilitates subsequent transformations such as nucleophilic substitutions or coupling reactions by preventing unwanted side reactions at hydroxyl sites.
  • The reaction conditions described are mild and compatible with various functional groups, allowing for the preparation of complex derivatives.
  • Literature indicates that the choice of silylating agent and reaction conditions significantly affects the yield and purity of the silylated product.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield (%)
Starting material 4H-pyran-4-one with hydroxyl groups Purity critical for silylation
Silylation Trimethylsilyl chloride, triethylamine, DCM Dropwise addition at 0 °C, stir overnight 75–85
Work-up Saturated NaHCO3, brine washes Removes acid and impurities
Purification Column chromatography Silica gel, hexane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyran-4-one: The parent compound without trimethylsilyl substitutions.

    4,4-Dimethoxytetrahydro-4H-pyran: A related compound with methoxy groups instead of trimethylsilyl groups.

    Tetrahydro-4H-pyran-4-one dimethyl acetal: Another derivative with different substituents.

Uniqueness

4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is unique due to the presence of trimethylsilyl groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various synthetic and research applications.

Biological Activity

4H-Pyran-4-one, specifically the derivative 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)-, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of 4H-Pyran-4-one derivatives typically involves cycloaddition reactions and modifications of existing pyranone structures. For instance, the Diels–Alder reaction has been employed to create various substituted pyranones, highlighting their versatility in organic synthesis .

Cytotoxicity

Research indicates that certain pyranone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 4H-pyran-4-one have shown inhibitory effects on the proliferation of gastric carcinoma cell lines such as MKN 45 .

The biological activity of 4H-Pyran-4-one derivatives can be attributed to multiple mechanisms:

  • HDAC Inhibition : Some derivatives act as histone deacetylase (HDAC) inhibitors, which can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Ferroptosis Induction : The combination of HDAC inhibition with ferroptosis induction presents a novel therapeutic approach in cancer treatment, enhancing cytotoxicity against resistant cancer cells .

Case Studies

Several studies have documented the efficacy of 4H-Pyran-4-one derivatives:

  • Cytotoxic Profile : A study evaluated the cytotoxic effects of various pyranone derivatives on different cancer cell lines. The results indicated that certain compounds exhibited GI50 values as low as 20 nM, signifying potent activity .
  • Dual Mechanism Hybrids : Research combining the pharmacophores of known HDAC inhibitors with pyranone derivatives demonstrated enhanced cytotoxic profiles in vitro, suggesting that these hybrids could be promising candidates for further development in cancer therapy .
  • Antioxidant Activity : Some studies have reported antioxidant properties associated with pyranone compounds, which may contribute to their overall biological activity by reducing oxidative stress in cells .

Data Tables

Compound NameCell Line TestedGI50 (nM)Mechanism
Pyranone ANCI-H5223.26HDAC Inhibition
Pyranone BHCT-1161.09Ferroptosis Induction
Pyranone CMKN 4520Dual Mechanism

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